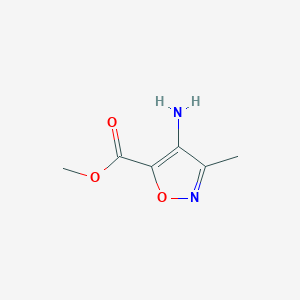

4-Amino-3-metilisoxazol-5-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-amino-3-methylisoxazole-5-carboxylate is a derivative of isoxazole . It has the empirical formula C6H8N2O3, a CAS Number of 83988-30-1, and a molecular weight of 156.14 . The molecule is almost planar, with a root mean square (RMS) deviation for the non-hydrogen atoms of 0.029 Å . This conformation is supported by an intramolecular N—H…O hydrogen bond .

Molecular Structure Analysis

The crystal structure of the molecule shows it to be almost planar . This conformation is supported by an intramolecular N—H…O hydrogen bond . In the extended structure, the molecules are linked by N—H…O hydrogen bonds into chains propagating along [010] .Physical and Chemical Properties Analysis

Methyl 4-amino-3-methylisoxazole-5-carboxylate is a solid . Its SMILES string is CC1=NOC(C(OC)=O)=C1N . The InChI key is CSXOORNBNVEFNG-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Síntesis de péptidos

“4-Amino-3-metilisoxazol-5-carboxilato de metilo” se utiliza en la síntesis en fase sólida de péptidos α/β-mixtos . Este nuevo β-aminoácido no natural presenta diversas actividades biológicas y se acopló con éxito a un péptido unido a resina utilizando diferentes condiciones de reacción .

Desarrollo de agentes terapéuticos

Las isoxazoles, que incluyen “this compound”, se utilizan en el desarrollo de nuevos agentes terapéuticos con mayor potencia y menor toxicidad . Se han probado para sus actividades anticancerígenas, antiinflamatorias y antibacterianas .

Síntesis de péptidos bioactivos

“this compound” se puede utilizar en la síntesis de una nueva clase de péptidos bioactivos . Estos péptidos muestran una gran promesa como peptidomiméticos que se pueden utilizar como agentes terapéuticos .

Rutas sintéticas sin metales

“this compound” se puede sintetizar a través de rutas sin metales . Estas rutas son ecológicas y evitan las desventajas asociadas con las reacciones catalizadas por metales .

Biodegradación de sulfametoxazol

“this compound” es el principal intermedio formado durante la biodegradación de sulfametoxazol por Pseudomonas psychrophila cepa HA-4 .

Degradación fotocatalítica de sulfametoxazol

“this compound” también es el intermedio formado durante la degradación fotocatalítica de sulfametoxazol (SMX) .

Direcciones Futuras

Methyl 4-amino-3-methylisoxazole-5-carboxylate has been successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . This new unnatural β-amino acid, presenting various biological activities, could potentially be used in the synthesis of a new class of bioactive peptides .

Mecanismo De Acción

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It is known that isoxazole derivatives can interact with various biological targets through different mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of Methyl 4-amino-3-methylisoxazole-5-carboxylate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoxazole derivatives have been found to influence various biochemical pathways, depending on their specific structures and targets

Análisis Bioquímico

Biochemical Properties

It is known that the molecule is almost planar, a conformation supported by an intramolecular N—H O hydrogen bond . This planarity, assisted by an intramolecular hydrogen bond, is similar to what was observed in related compounds .

Molecular Mechanism

It is known that in the extended structure, the molecules are linked by N—H O hydrogen bonds into chains propagating along

Propiedades

IUPAC Name |

methyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(7)5(11-8-3)6(9)10-2/h7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXOORNBNVEFNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83988-30-1 |

Source

|

| Record name | methyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one](/img/structure/B2534847.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2534850.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2534856.png)

![3,6-dihydro-2H-[1,2'-bipyridine]-5'-carbonitrile](/img/structure/B2534861.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2534863.png)

![2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534864.png)

![(3S,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2534865.png)